molecular formula C14H11N5O2 B2742538 (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide CAS No. 1421586-69-7

(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2742538
CAS No.: 1421586-69-7
M. Wt: 281.275
InChI Key: FLLLIFUPFLWRJL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a combination of imidazole, pyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with 1H-imidazole to form 2-(1H-imidazol-1-yl)pyrimidine.

    Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide derivative.

    Furan Substitution: Finally, the furan ring is introduced via a Heck reaction, where the acrylamide derivative reacts with a furan boronic acid or furan halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using more efficient palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The imidazole and pyrimidine rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrimidine ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide lies in its combination of the furan ring with the imidazole and pyrimidine moieties. This specific arrangement allows for unique interactions with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-imidazol-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(4-3-12-2-1-7-21-12)18-11-8-16-14(17-9-11)19-6-5-15-10-19/h1-10H,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLLIFUPFLWRJL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.